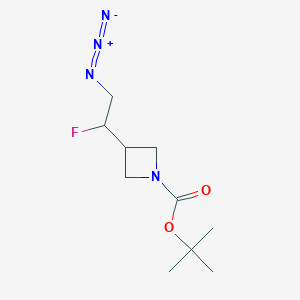![molecular formula C24H19N5O3 B2716324 2-[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]-N-phenylacetamide CAS No. 1189855-89-7](/img/structure/B2716324.png)
2-[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]-N-phenylacetamide” is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . Quinoxalines and their derivatives, including triazoloquinoxalines, have been studied for their broad spectrum of biological activities .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . Another method involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .
Applications De Recherche Scientifique
Antagonistic Activities on Adenosine Receptors
The derivative's structure, closely related to 1,2,4-triazoloquinoxaline compounds, has been explored for its potential as a human A3 adenosine receptor antagonist. These studies have demonstrated significant selectivity and potency, indicating its potential for therapeutic applications, especially in conditions where modulation of adenosine receptors is beneficial (Catarzi, Colotta, Varano, Lenzi, Filacchioni, Trincavelli, Martini, Montopoli, & Moro, 2005). The versatility of the triazoloquinoxaline scaffold in obtaining potent and selective adenosine receptor antagonists underlines the compound's significance in receptor-based pharmacology.
Novel Antidepressant Agents
4-Amino[1,2,4]triazolo[4,3-a]quinoxalines, a class to which the discussed compound is structurally related, have shown promise as rapid-onset antidepressants. These compounds have demonstrated the ability to reduce immobility in behavioral despair models in rats, suggesting their potential as novel and rapid-acting antidepressant agents. Additionally, their ability to bind avidly to adenosine A1 and A2 receptors further supports their pharmacological relevance and potential therapeutic applications (Sarges, Howard, Browne, Lebel, Seymour, & Koe, 1990).
Synthesis and Chemical Properties
Research into the synthesis of related methyl 2-[2-(4-phenyl[1,2,4]triazolo-[4,3-a]quinoxalin-1-ylsulfanyl)acetamido]alkanoates and their N-regioisomeric analogs demonstrates the chemical versatility and potential for further modification of the triazoloquinoxaline derivatives. These studies contribute to the understanding of the compound's chemical properties and pave the way for the development of new compounds with potentially improved pharmacological profiles (Fathalla, 2015).
Anticancer Activity
A novel series of 1,2,4-triazolo[4,3-a]-quinoline derivatives, which share structural similarities with the discussed compound, were synthesized and tested for anticancer activity. These derivatives have shown significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, highlighting the potential for the development of new anticancer agents (Reddy et al., 2015).
Orientations Futures
The future directions for research on “2-[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]-N-phenylacetamide” and related compounds could involve further exploration of their biological activities, given the broad spectrum of activities exhibited by quinoxalines and their derivatives . Additionally, further studies could investigate the potential of these compounds as A2B receptor antagonists .
Mécanisme D'action
Target of Action
Similar compounds in the [1,2,4]triazolo [4,3-a]quinoxaline class have been found to interact with dna . These compounds intercalate into the DNA structure, which can disrupt the normal functioning of the DNA molecule .
Mode of Action
The compound 2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-phenylacetamide, like other [1,2,4]triazolo [4,3-a]quinoxaline derivatives, is believed to intercalate into DNA . This intercalation can disrupt the normal functioning of the DNA molecule, potentially leading to cell death .
Biochemical Pathways
Given its potential dna intercalation activity, it can be inferred that this compound may affect pathways related to dna replication and transcription .
Pharmacokinetics
Similar [1,2,4]triazolo [4,3-a]quinoxaline derivatives have been evaluated for their in silico admet profiles . ADMET stands for Absorption, Distribution, Metabolism, Excretion, and Toxicity, which are critical factors affecting a drug’s bioavailability and overall effectiveness.
Result of Action
Based on the potential dna intercalation activity of similar [1,2,4]triazolo [4,3-a]quinoxaline derivatives, it can be inferred that this compound may lead to cell death .
Propriétés
IUPAC Name |
2-[4-(4-methylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N5O3/c1-16-11-13-18(14-12-16)32-23-22-27-28(15-21(30)25-17-7-3-2-4-8-17)24(31)29(22)20-10-6-5-9-19(20)26-23/h2-14H,15H2,1H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQRYWBWCLDXCRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl 4-((4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)benzoate](/img/structure/B2716248.png)




![2-(4-Bromophenyl)-1-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]ethanone](/img/structure/B2716258.png)
![N-[2-(4-Fluorophenyl)ethyl]propan-2-amine;hydrochloride](/img/structure/B2716259.png)
![1-Methyl-3-(prop-2-yn-1-yl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2716260.png)
![1-[2-(3-Pyridinyl)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B2716261.png)
![6-ethoxy-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}pyridine-3-carboxamide](/img/structure/B2716263.png)
